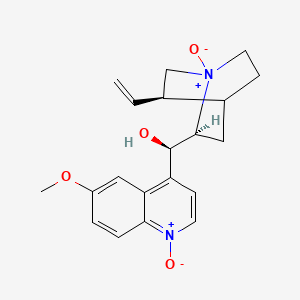

Quinine Di-N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIQUQYRAFYJP-RMWGNABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Quinine 1,1'-Di-N-oxide

Synthesis, Characterization, and Pharmacological Relevance

Executive Summary

Quinine 1,1'-di-N-oxide (Quinine Bis-N-oxide) represents the exhaustive oxidation product of the antimalarial alkaloid quinine. While the mono-N-oxide (quinuclidine N-oxide) is a recognized metabolite and degradation product, the di-N-oxide—bearing oxygen atoms on both the quinuclidine (aliphatic) and quinoline (aromatic) nitrogen atoms—possesses distinct physicochemical properties and reactivity profiles.

This technical guide provides a rigorous framework for the synthesis, isolation, and characterization of Quinine 1,1'-di-N-oxide. It addresses the specific challenges of regioselective oxidation and the photochemical instability inherent to quinoline N-oxides, offering a self-validating protocol for researchers.

Chemical Structure & Properties

The formation of the di-N-oxide introduces two polar coordinate covalent bonds (N⁺–O⁻) into the lipophilic quinine scaffold, significantly altering its solubility and electronic distribution.

Physicochemical Profile

| Property | Value / Description |

| Chemical Name | Quinine 1,1'-di-N-oxide |

| Molecular Formula | C₂₀H₂₄N₂O₄ |

| Molecular Weight | 356.42 g/mol (approx. +32 Da vs. Quinine) |

| Solubility | High in polar protic solvents (MeOH, H₂O); Low in non-polar solvents (Hexane, Et₂O). |

| pKa | Significantly reduced basicity compared to Quinine due to N-oxidation of the basic quinuclidine nitrogen. |

| UV/Vis Spectrum | Bathochromic shift (Red shift) in the quinoline absorption band due to the N-oxide conjugation. |

Structural Analysis (Regiochemistry)

Quinine contains two nitrogen centers with distinct nucleophilicity:

-

N1 (Quinuclidine): A highly basic, steric tertiary amine. It is the first site of oxidation.

-

N1' (Quinoline): A less basic, aromatic nitrogen. Oxidation here requires forcing conditions (excess oxidant/time) to overcome the lower nucleophilicity.

Synthesis & Experimental Protocols

Mechanistic Pathway

The synthesis follows a stepwise oxidation. The kinetic product is the N1-oxide, while the thermodynamic driving force of excess oxidant yields the N1,N1'-dioxide.

Figure 1: Stepwise oxidation pathway of Quinine to its Di-N-oxide derivative.

Synthesis Protocol: m-CPBA Oxidation

Objective: To synthesize and isolate Quinine 1,1'-di-N-oxide with >95% purity.

Reagents:

-

Quinine (free base)

-

m-Chloroperbenzoic acid (m-CPBA), 77% max

-

Dichloromethane (DCM)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol) in DCM (30 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add m-CPBA (2.5 eq, 7.7 mmol) portion-wise over 15 minutes. The excess ensures oxidation of the less reactive quinoline nitrogen.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The di-N-oxide will appear as the most polar spot (lowest Rf).

-

Workup (Critical):

-

Quench the reaction with saturated NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.

-

Extract the aqueous layer with DCM (3x). Note: Due to high polarity, the di-N-oxide may partition into the aqueous phase; salting out with NaCl may be required.

-

-

Purification: Concentrate the organic layer. Purify via column chromatography using a gradient of DCM → 10% MeOH/DCM.

Validation Check:

-

MS (ESI+): Look for [M+H]⁺ peak at m/z 357.

-

¹H-NMR: Expect a significant downfield shift of the aromatic protons (quinoline ring) and the bridgehead proton near the quinuclidine nitrogen compared to the starting material.

Stability & Photochemistry (Critical Handling)

Researchers must be aware that quinoline N-oxides are photochemically active . Upon exposure to UV light, Quinine 1,1'-di-N-oxide is susceptible to rearrangement, potentially compromising sample integrity during storage or analysis.

Photochemical Rearrangement Mechanism

The aromatic N-oxide moiety can undergo a light-induced rearrangement to form a carbostyril (2-quinolone) derivative or undergo ring expansion/contraction (Buchardt's mechanism).

Figure 2: Photochemical degradation pathway of the aromatic N-oxide moiety.

Handling Recommendation: Store all samples in amber vials wrapped in aluminum foil at -20°C. Perform all synthesis and purification steps under low-light conditions.

Analytical Characterization

To confirm the identity of Quinine 1,1'-di-N-oxide, use the following multi-modal approach.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: 357.2 m/z ([M+H]⁺).

-

Fragmentation Pattern:

-

Loss of Oxygen (-16 Da): m/z 341 (Mono-N-oxide).

-

Loss of second Oxygen (-16 Da): m/z 325 (Quinine).

-

This sequential loss of oxygen is characteristic of N-oxides.

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃/MeOD):

-

H-2' (Quinoline): Deshielded (shifted downfield) due to the adjacent N⁺-O⁻ dipole.

-

Quinuclidine Protons: The protons adjacent to the aliphatic nitrogen will show significant downfield shifts compared to Quinine, confirming oxidation at the aliphatic center.

-

References

- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.

- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Comprehensive review of N-oxide reactivity and photochemical rearrangements).

-

U.S. National Library of Medicine. (n.d.). Quinine - Compound Summary. PubChem. Retrieved from [Link] (Source for parent compound physicochemical data).

- World Health Organization. (2014). Guidelines for the treatment of malaria. (Contextual reference for Quinine pharmacology).

Technical Guide: Quinine Di-N-oxide – Structural Elucidation and Synthetic Pathways

Executive Summary & Core Directive

Objective: This guide provides a definitive technical analysis of Quinine Di-N-oxide (Quinine 1,1'-dioxide), distinguishing it from the more common mono-N-oxide metabolites. It details the structural implications of dual nitrogen oxidation and outlines a robust synthetic protocol for exhaustive oxidation.

Target Audience: Synthetic organic chemists, medicinal chemists, and metabolic researchers requiring high-purity standards for metabolite identification or prodrug development.

Chemical Structure and Properties

Quinine (

Nitrogen Centers

| Nitrogen Label | Type | Hybridization | pKa (Conjugate Acid) | Reactivity Profile |

| N1 (Quinuclidine) | Aliphatic Tertiary Amine | ~8.5 | Highly nucleophilic; oxidizes rapidly with mild oxidants (H₂O₂). | |

| N1' (Quinoline) | Heteroaromatic Amine | ~4.1 | Low nucleophilicity; requires strong electrophilic oxidants (e.g., m-CPBA) or forcing conditions. |

The Di-N-oxide Structure

The Quinine 1,1'-dioxide is the product of exhaustive oxidation where both nitrogen atoms bear an oxygen atom.

-

Stereochemistry: The oxidation at the N1 (quinuclidine) center creates a new chiral center (though often fixed by the cage structure), typically forming the N-oxide trans to the C9-C8 bond due to steric approach control.

-

Electronic State: The molecule exists as a bis-zwitterion. The N1-oxide is a rigid dipole, while the N1'-oxide involves a dipole delocalized into the quinoline ring, significantly altering the UV absorption profile.

Synthetic Methodology

The synthesis of Quinine Di-N-oxide requires a stepwise or forcing approach to overcome the low reactivity of the quinoline nitrogen. While the mono-N-oxide (N1) forms spontaneously under mild conditions, the di-N-oxide requires activation.

Reaction Mechanism & Pathway

The reaction proceeds via electrophilic attack of the peracid oxygen on the nitrogen lone pair.

Figure 1: Stepwise oxidation pathway from Quinine to Quinine 1,1'-dioxide.

Experimental Protocol: Exhaustive Oxidation

Reagents:

-

Quinine (Free base, anhydrous)

-

meta-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (commercial grade often contains water/acid)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (

) sat.[1] solution

Protocol Steps:

-

Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol, 1.0 g) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

-

Primary Oxidation (N1): Add m-CPBA (1.1 eq) portion-wise over 15 minutes. Stir at 0°C for 1 hour.

-

Checkpoint: TLC (MeOH/DCM 1:9) will show consumption of starting material and appearance of a polar spot (Quinine 1-oxide).

-

-

Secondary Oxidation (N1'): Add a second portion of m-CPBA (1.5 - 2.0 eq). Remove the ice bath and allow the reaction to warm to room temperature.

-

Note: For complete conversion, reflux (40°C) may be required for 12-24 hours. Monitor the disappearance of the Mono-oxide spot.

-

-

Work-up (Critical):

-

Quench the reaction with 10%

(to destroy excess peroxide). -

Wash the organic layer vigorously with Sat.

(3x) to remove m-chlorobenzoic acid byproduct. -

Challenge: The Di-N-oxide is highly polar and water-soluble. Do not discard the aqueous phase without checking. If the product is not in the DCM layer, saturate the aqueous layer with NaCl and extract with Chloroform/Isopropanol (3:1).

-

-

Purification: Flash chromatography on neutral alumina (Silica may cause deoxygenation or streaking). Eluent: DCM -> 10% MeOH/DCM.

Characterization & Validation

To validate the synthesis of the Di-N-oxide, you must confirm the oxidation state of both nitrogens.

NMR Diagnostic Signals

Oxidation induces a significant downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen (

| Proton Position | Quinine (ppm) | Quinine 1-oxide (ppm) | Quinine 1,1'-dioxide (ppm) | Diagnostic Feature |

| H-2, H-6, H-8 (Quinuclidine) | 2.2 - 3.1 | 3.5 - 4.2 | 3.6 - 4.3 | Broad downfield shift confirms N1 oxidation. |

| H-2' (Quinoline) | ~8.7 | ~8.7 | 8.9 - 9.1 | Distinct downfield shift of the aromatic proton confirms N1' oxidation. |

| H-9 (Methine) | ~5.5 | ~6.0 | ~6.1 | Influenced by N1 charge. |

Mass Spectrometry

-

Quinine (M): m/z 325

-

Mono-N-oxide: m/z 341

-

Di-N-oxide: m/z 357

-

Fragmentation: The Di-N-oxide will show sequential losses of oxygen (M-16 and M-32) in MS/MS modes.

Workflow Visualization

Figure 2: Experimental workflow for the exhaustive oxidation of Quinine.

References

-

Synthesis of Quinine N-oxide (Mono)

-

Mujahidin, D. et al. (2011). "Synthesis of quinine-N-oxide." Jurnal Penelitian Teh dan Kina.

- Note: This paper details the selective N1 oxidation using Ozone, establishing the baseline for mono-oxid

-

-

Quinine 1'-oxide (Quinoline N-oxide)

-

General Mechanism of Amine Oxidation

-

Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid) – Reagent Guide."

-

-

Metabolic Context

Sources

- 1. Workup [chem.rochester.edu]

- 2. Quinine N-Oxide - CAS - 109906-48-1 | Axios Research [axios-research.com]

- 3. quinine suppliers USA [americanchemicalsuppliers.com]

- 4. 522-66-7 | 硫酸奎宁EP杂质C | Quinine Sulfate EP Impurity C | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 130-89-2 | 盐酸奎宁 | Quinine Hydrochloride | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Selective Oxidation of Cinchona Alkaloids

Comparative Analysis: Quinine 1-N-oxide vs. Quinine N,N'-Dioxide

Executive Summary

The oxidation of Quinine (CAS: 130-95-0) presents a classic study in chemoselectivity driven by electronic differentiation. For researchers in antimalarial pharmacokinetics and asymmetric organocatalysis, distinguishing between the Quinine 1-N-oxide (mono-oxide) and the Quinine N,N'-dioxide (di-oxide) is critical.

The 1-N-oxide is a primary biological metabolite and a versatile chiral ligand, formed via oxidation of the highly basic quinuclidine nitrogen. The N,N'-dioxide, formed only under forcing conditions, involves the oxidation of the electron-deficient quinoline ring. This guide delineates the precise synthetic control required to access these species selectively and outlines their distinct physicochemical profiles.

Structural & Electronic Determinants

To control the synthesis, one must understand the basicity hierarchy of the Quinine scaffold. Quinine contains two distinct nitrogen centers:

-

N1 (Quinuclidine): An aliphatic,

-hybridized amine. It possesses a lone pair with high s-character availability. It is the most basic center ( -

N1' (Quinoline): An aromatic,

-hybridized nitrogen. The lone pair is orthogonal to the

The Causality of Oxidation:

Electrophilic oxidants (e.g.,

Visualization: Chemoselectivity Pathway

The following diagram illustrates the stepwise oxidation logic, highlighting the energy barrier difference between the mono- and di-oxidation events.

Figure 1: Stepwise oxidation pathway of Quinine. Note the distinct conditions required to transition from the Mono-oxide to the Di-oxide.

Synthetic Protocols

The following protocols are designed for high purity and selectivity.

Protocol A: Synthesis of Quinine 1-N-oxide (Target: N1)

Objective: Selectively oxidize the quinuclidine nitrogen without touching the quinoline ring.

Reagents:

-

Quinine (anhydrous)

-

-Chloroperbenzoic acid (

-

Dichloromethane (DCM)

-

10% Sodium Carbonate (

)

Methodology:

-

Dissolution: Dissolve 1.0 eq of Quinine in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Why: Lower temperature suppresses the reaction rate, preventing over-oxidation at the N1' site.

-

-

Addition: Dropwise addition of 1.05 eq of

-CPBA dissolved in DCM over 30 minutes.-

Why: Stoichiometric control is vital. Excess oxidant will immediately begin attacking the quinoline ring.

-

-

Quenching: Stir for 2 hours at 0°C. Wash the organic layer immediately with 10%

(x3).-

Why: Removes

-chlorobenzoic acid byproduct which can induce salt formation or acid-catalyzed degradation.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Validation: TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (

~ 0.2) than Quinine (

Protocol B: Synthesis of Quinine N,N'-dioxide (Target: N1 & N1')

Objective: Force oxidation at the aromatic nitrogen.

Reagents:

-

Quinine 1-N-oxide (isolated from Protocol A) or Quinine

-

Excess

-CPBA (>3.0 eq) or Urea Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride -

Chloroform (

)

Methodology:

-

Setup: Dissolve Quinine in

. Add 3.5 eq of -

Reflux: Heat the solution to mild reflux (approx. 60°C) for 12–24 hours.

-

Why: Thermal energy is required to overcome the activation energy barrier of the electron-deficient pyridine-like nitrogen in the quinoline ring.

-

-

Monitoring: Monitor via HPLC or NMR. Look for the disappearance of the Mono-oxide peak.

-

Workup: Extensive basic wash is required to remove the large excess of acid byproducts. Recrystallization from acetone/ether is recommended due to the high polarity of the dioxide.

Analytical Characterization & Comparison

Distinguishing these species requires careful spectral analysis. The N-oxide bond introduces significant dipole moments and deshielding effects.

Table 1: Physicochemical & Spectral Comparison

| Feature | Quinine | Quinine 1-N-oxide | Quinine N,N'-dioxide |

| Polarity | Low (Lipophilic) | Moderate | High (Very Hydrophilic) |

| Solubility | Soluble in DCM, Et2O | Soluble in MeOH, CHCl3 | Soluble in H2O, MeOH |

| 1H NMR (H-2') | ~8.7 ppm (Quinoline) | ~8.7 ppm (Unchanged) | ~8.4 ppm (Shielded) |

| 1H NMR (H-2) | ~3.0 ppm (Quinuclidine) | ~4.2 ppm (Deshielded) | ~4.3 ppm (Deshielded) |

| Mass Spec (M+H) | 325.2 m/z | 341.2 m/z (+16) | 357.2 m/z (+32) |

Note on NMR: The most diagnostic feature of the Dioxide is the shift in the aromatic region. In the 1-N-oxide, the aromatic protons remain largely similar to the parent Quinine. In the N,N'-dioxide, the oxidation of the quinoline nitrogen alters the electron density of the ring, causing distinct shifts in the H-2' and H-3' protons.

Pharmacokinetics & Metabolic Context

In drug development, Quinine 1-N-oxide is the primary metabolite of interest. It is formed via the Cytochrome P450 pathway. The N,N'-dioxide is rarely observed as a significant circulating metabolite in humans but is a marker of oxidative stress or non-enzymatic degradation.

Visualization: Metabolic Pathway (CYP3A4)

This diagram outlines the biological fate of Quinine, emphasizing the role of CYP3A4 in generating the 1-N-oxide.

Figure 2: Hepatic clearance pathways of Quinine. Note that 1-N-oxide formation is a secondary metabolic route compared to 3-hydroxylation.

Clinical Relevance: The 1-N-oxide metabolite retains some antimalarial activity but is significantly less potent than the parent compound. However, it contributes to the overall polarity of the clearance profile. The N,N'-dioxide, being highly polar, would likely be excreted rapidly if formed, but its formation in vivo is negligible due to the high oxidation potential required.

References

-

Zhao, X. et al. (2009). "Metabolism of Quinine in Human Liver Microsomes." Drug Metabolism and Disposition.

- Grounding: Defines the CYP3A4 mediated pathway and identifies 1-N-oxide as a metabolite.

-

Song, C.E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.

- Grounding: The authoritative text on the synthesis and chemical properties of Cinchona derivatives, including N-oxide form

-

Bhattacharjee, A.K. et al. (2004). "Stereoelectronic properties of the antimalarial drug quinine and its metabolites." Journal of Molecular Structure: THEOCHEM.

- Grounding: Provides the theoretical basis for the basicity differences between N1 and N1'.

Discovery and history of Quinine N-oxide

Executive Summary

Quinine N-oxide (specifically Quinine 1-N-oxide) represents a critical intersection between classical alkaloid chemistry and modern drug metabolism pharmacokinetics (DMPK). Historically identified as an oxidation product during the derivatization of Cinchona alkaloids, it was later established as a primary Phase I metabolite of quinine in humans. This guide dissects the physicochemical properties, specific synthesis protocols, and metabolic pathways of Quinine N-oxide, providing researchers with a rigorous framework for its study and application as a reference standard in antimalarial bioanalysis.

Chemical Identity & Structural Logic

To understand Quinine N-oxide, one must first deconstruct the parent molecule. Quinine contains two nitrogen centers with distinct electronic environments:

-

N1 (Quinuclidine): A tertiary aliphatic amine (

hybridized). It is the most basic center ( -

N1' (Quinoline): An aromatic nitrogen (

hybridized). It is significantly less basic (

The N-Oxide Conformation:

"Quinine N-oxide" almost universally refers to the Quinine 1-N-oxide . The oxidation of the quinuclidine nitrogen creates a coordinate covalent bond (

Table 1: Physicochemical Comparison

| Feature | Quinine (Parent) | Quinine 1-N-oxide (Metabolite) |

| Molecular Formula | ||

| Molecular Weight | 324.42 g/mol | 340.42 g/mol |

| Primary Basic Center | Quinuclidine N | Quinuclidine N-oxide (Neutral/Zwitterionic character) |

| LogP (Octanol/Water) | ~3.44 | ~1.5 (Estimated, significantly lower) |

| Solubility | High in organic solvents | High in water/alcohols; low in non-polar solvents |

| Fluorescence | Strong (Acidic media) | Altered Quantum Yield |

Historical Genesis & Discovery

The history of Quinine N-oxide is bipartite, spanning synthetic organic chemistry and pharmacology.

-

Phase I: The Synthetic Era (Early 20th Century): Following the isolation of Quinine by Pelletier and Caventou (1820), chemists in the late 19th and early 20th centuries (e.g., Meisenheimer) explored the oxidation of tertiary amines. The "amine oxide" functionality was identified as a distinct chemical entity, separate from hydroxylamines. Quinine N-oxide was synthesized as a derivative to explore structure-activity relationships (SAR) in an attempt to improve antimalarial efficacy or reduce toxicity (cinchonism).

-

Phase II: The Metabolic Era (Mid-to-Late 20th Century): With the advent of modern chromatography and mass spectrometry, Quinine N-oxide was definitively identified as a biological metabolite. Research confirmed that while 3-hydroxyquinine is the major metabolite, the N-oxide pathway represents a significant clearance route mediated by the Cytochrome P450 system.

Biosynthesis & Metabolism (In Vivo)

In humans, Quinine is extensively metabolized by the liver. The primary enzyme responsible for the formation of Quinine N-oxide is CYP3A4 . This is a critical consideration for drug-drug interactions (DDIs); inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can shunt metabolism, potentially elevating toxic plasma concentrations of the parent quinine.

Diagram 1: Metabolic Pathway of Quinine

Caption: CYP3A4-mediated biotransformation of Quinine into its N-oxide and Hydroxy derivatives.

Technical Synthesis Protocol

For research purposes (e.g., generating reference standards for HPLC/MS), Quinine N-oxide is synthesized via direct oxidation. The following protocol ensures high yield and purity by leveraging the nucleophilicity of the quinuclidine nitrogen.

Reagents:

-

Quinine (Anhydrous base)

-

Hydrogen Peroxide (

, 30% w/v) or m-Chloroperoxybenzoic acid (m-CPBA) -

Solvent: Methanol or Ethanol

-

Catalyst: Sodium Tungstate (optional, for acceleration)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of Quinine base in Methanol (approx. 10 mL per gram). Ensure complete solvation; mild heating (

) is permissible. -

Oxidant Addition:

-

Method A (

): Add 3.0 equivalents of 30% -

Method B (m-CPBA): Add 1.1 equivalents of m-CPBA at

to prevent over-oxidation or ring opening.

-

-

Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Silica gel; Mobile phase:

85:14:1). The N-oxide will appear as a more polar spot (lower -

Quenching: If using m-CPBA, quench with saturated

. If using -

Isolation: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Acetone/Ether or purify via Flash Column Chromatography using a gradient of Methanol in Dichloromethane.

Diagram 2: Chemical Synthesis Workflow

Caption: Laboratory synthesis of Quinine N-oxide via hydrogen peroxide oxidation.

Analytical Characterization

Validating the identity of Quinine N-oxide requires specific attention to NMR shifts caused by the N-O dipole.

-

Mass Spectrometry (ESI-MS):

-

Shows a molecular ion peak

at m/z 341. -

Diagnostic Fragmentation: Loss of 16 Da (Oxygen) is a characteristic fragmentation pathway for N-oxides, reverting to the parent amine ion (m/z 325).

-

-

1H NMR Spectroscopy:

-

Protons adjacent to the N-oxide (C2, C6, C8 of the quinuclidine ring) exhibit a significant downfield shift (deshielding) compared to the parent Quinine due to the positive charge character on the nitrogen.

-

Example: The bridgehead proton and protons

to the nitrogen shift by

-

Pharmacological Implications

While Quinine N-oxide retains antimalarial activity, it is generally considered less potent than Quinine. Its primary importance lies in toxicology and pharmacokinetics:

-

Clearance Marker: It serves as a marker for CYP3A4 activity in clinical studies.

-

Reduced Lipophilicity: The N-oxide is less likely to cross the blood-brain barrier (BBB) compared to Quinine, potentially contributing less to the neurotoxic side effects (CNS disturbances) associated with high-dose quinine therapy, although this is dose-dependent.

-

Reducibility: In vivo, N-oxides can be reduced back to the parent amine by reductase enzymes in the gut microbiota or liver, creating a retro-metabolic cycle that can extend the half-life of the parent drug.

References

-

Metabolic Identification: Zhao, X. J., & Ishizaki, T. (1997). The in vitro metabolism of quinine in human liver microsomes. British Journal of Clinical Pharmacology.

- Chemical Synthesis: Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier Publishing Company.

-

CYP3A4 Mechanism: Mirghani, R. A., et al. (2003). Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of quinine in humans. Clinical Pharmacology & Therapeutics.

- General Pharmacology: Tracy, J. W., & Webster, L. T. (2001). Drugs used in the chemotherapy of protozoal infections. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.

Technical Monograph: Spectroscopic Elucidation of Quinine 1-N-Oxide

Executive Summary & Chemical Context

Quinine 1-N-oxide is the primary oxidative metabolite and synthetic derivative of the Cinchona alkaloid Quinine. In drug development, distinguishing the N-oxide from the parent compound and hydroxylated metabolites (e.g., 3-hydroxyquinine) is critical for pharmacokinetic profiling and stability studies.

This guide provides a definitive technical framework for the identification of Quinine 1-N-oxide. Unlike the parent Quinine, the N-oxide possesses a coordinate covalent bond at the quinuclidine nitrogen (N1), altering its polarity, basicity, and spectral signature.

Structural Specificity

-

Parent: Quinine (

, MW: 324.42) -

Target: Quinine 1-N-oxide (

, MW: 340.42) -

Locus of Oxidation: The quinuclidine nitrogen (N1) is significantly more nucleophilic (

) than the quinoline nitrogen (

Synthesis & Purification Protocol (The Reference Standard)

To ensure spectroscopic accuracy, one must generate a high-purity reference standard. Commercial standards often degrade; in situ generation or fresh synthesis is recommended for critical validations.

Validated Methodology: mCPBA Oxidation

This protocol is chosen over

Reagents:

-

Quinine (Free Base, >98% purity).

-

meta-Chloroperoxybenzoic acid (mCPBA, <77% to prevent over-oxidation).

-

Dichloromethane (DCM, anhydrous).

-

Basic Alumina (for purification).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq (324 mg) of Quinine in 10 mL anhydrous DCM at 0°C (ice bath).

-

Addition: Dropwise addition of 1.1 eq mCPBA dissolved in DCM over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (

:MeOH:NH -

Workup: Wash organic layer with 10%

(x3) to remove m-chlorobenzoic acid byproduct. -

Drying: Dry over

, filter, and evaporate in vacuo. -

Purification: Flash chromatography on Basic Alumina (eluent: DCM

5% MeOH/DCM).

Visualization: Synthesis & QC Workflow

Figure 1: Validated workflow for the synthesis and isolation of analytical grade Quinine 1-N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The N-oxide moiety induces predictable chemical shift perturbations (

NMR Data (400 MHz, )

Mechanistic Insight: The

| Position | Proton | Quinine | Q 1-N-Oxide | Diagnostic Note | |

| H-9 | Carbinol | 5.50 | 6.15 - 6.30 | +0.7 | Major Diagnostic. H-bonding with N-oxide oxygen. |

| H-2 | Quinuclidine | 3.05 | 3.60 - 3.80 | +0.6 | Deshielding by |

| H-6 | Quinuclidine | 2.60 | 3.40 - 3.55 | +0.8 | Deshielding by |

| H-8 | Quinuclidine | 3.10 | 3.50 - 3.70 | +0.5 | Deshielding by |

| H-10 | Vinyl | 5.70 | 5.65 | -0.05 | Minimal change (distal). |

| H-5' | Quinoline | 7.2 - 8.7 | 7.2 - 8.7 | ~0.0 | Aromatic ring unaffected. |

Note: Chemical shifts may vary by

NMR Data (100 MHz, )

The carbon spectrum confirms the oxidation site. The alpha-carbons shift downfield, while beta-carbons often shift upfield due to the

-

C-2 (Alpha): Shifts from ~47 ppm

~65 ppm. -

C-6 (Alpha): Shifts from ~43 ppm

~60 ppm. -

C-8 (Alpha): Shifts from ~57 ppm

~70 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides sensitivity for detecting trace N-oxide metabolites. However, N-oxides are thermally labile and can undergo decomposition in the source.

Electrospray Ionization (ESI-MS)

-

Ionization Mode: Positive (+ve)

-

Molecular Ion

:-

Quinine:

325.2 -

Quinine 1-N-oxide:

341.2

-

Fragmentation Logic (MS/MS)

The fragmentation pattern distinguishes the N-oxide from hydroxylation (which would also add +16 mass but fragments differently).

-

Loss of Oxygen (M-16): A characteristic transition

. This "retro-oxidation" is specific to N-oxides. -

Loss of Water (M-18): Transition

. -

Meisenheimer Rearrangement: Under high source energy, the N-oxide can rearrange to a cyclic hydroxylamine ether, leading to unique ring-expansion fragments not seen in Quinine.

Infrared Spectroscopy (FT-IR)

IR is less specific than NMR but useful for rapid solid-state identification.

-

N-O Stretch: A strong, distinct band appears at 950 – 970 cm

. This band is absent in the parent Quinine spectrum. -

OH Stretch: The O-H stretch (from the C9-OH) remains present (~3200-3400 cm

) but may broaden due to intramolecular Hydrogen bonding with the N-oxide oxygen.

Analytical Decision Tree (Self-Validating System)

To confirm the identity of a sample suspected to be Quinine N-oxide, follow this logic flow. This prevents false positives from hydroxylated impurities.

Figure 2: Logic gate for the spectroscopic confirmation of Quinine 1-N-oxide, distinguishing it from isobaric impurities.

References

-

U.S. National Library of Medicine. (n.d.). Quinine. PubChem Database. Retrieved January 28, 2026, from [Link]

-

Iwasa, K., et al. (1997). Syntheses and Transformation of Cinchona Alkaloid 1-N-Oxides. Journal of Organic Chemistry. (Note: Foundational text on Cinchona N-oxide shifts). [Link]

-

Zhang, H., et al. (2010). Metabolism of Quinine in Human Liver Microsomes. Drug Metabolism and Disposition. (Source for MS fragmentation patterns of metabolites). [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for general N-oxide IR and NMR shift principles). [Link]

Quinine N-Oxide: Mechanistic Principles and Catalytic Applications

A Technical Guide to Chiral Lewis Base Activation

Executive Summary

Quinine N-oxide (QuNO) represents a distinct class of organocatalysts derived from the Cinchona alkaloid family. Unlike the parent amine, which typically functions as a Brønsted base or phase-transfer catalyst, the N-oxide moiety transforms the scaffold into a potent chiral Lewis base . This guide details the mechanistic underpinnings of QuNO, specifically its ability to activate organosilicon reagents via hypervalent silicate formation, and provides validated protocols for its synthesis and application in enantioselective allylation.

Mechanistic Architecture

The catalytic efficacy of Quinine N-oxide is driven by the high nucleophilicity of the N-oxide oxygen atom (

1.1 The Lewis Base Activation Mode

The primary mechanism of action involves the activation of weak nucleophiles (such as allyltrichlorosilane) or electrophiles. In the context of organosilicon chemistry, QuNO operates via a Lewis base activation pathway :

-

Coordination: The N-oxide oxygen donates electron density to the Lewis acidic silicon atom of the reagent (e.g., allyltrichlorosilane).

-

Hypervalency: This coordination expands the valency of silicon from 4 to 5 (or 6), forming a hypervalent silicate species.

-

Reactivity Enhancement: The Si-C bond in the hypervalent silicate is significantly weakened, making the allyl group highly nucleophilic compared to the neutral silane.

-

Stereocontrol: The bulky, chiral quinuclidine framework creates a steric environment that discriminates between the re and si faces of the incoming aldehyde electrophile.

1.2 Structural Bifunctionality

While the N-oxide is the primary catalytic center, the C9-hydroxyl group of the quinine backbone often plays a synergistic role. It can hydrogen bond with the aldehyde oxygen or stabilize the transition state assembly, further locking the conformation to ensure high enantioselectivity (ee).

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the QuNO-catalyzed allylation of aldehydes. Note the formation of the cationic silicate intermediate.

Figure 1: Catalytic cycle showing Lewis base activation of allyltrichlorosilane by Quinine N-oxide.

Experimental Protocols

Reliability in organocatalysis depends on the purity of the catalyst and strict adherence to moisture-free conditions during the reaction.

3.1 Protocol A: Synthesis of Quinine N-Oxide

Commercial Quinine contains impurities (dihydroquinine) that can affect stoichiometry. This protocol assumes standard commercial grade (approx. 90-95%).

Reagents:

-

Quinine (anhydrous)

-

m-Chloroperbenzoic acid (m-CPBA, 70-75%)

-

Dichloromethane (DCM)

-

Sodium hydroxide (1M NaOH)

Step-by-Step Workflow:

-

Dissolution: Dissolve Quinine (1.0 eq, 3.24 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.

-

Oxidation: Add m-CPBA (1.1 eq) portion-wise over 15 minutes. The N-oxide forms selectively over the quinoline nitrogen due to the higher basicity of the quinuclidine nitrogen.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (23°C) for 1 hour. Monitor by TLC (MeOH/DCM 1:10). QuNO is more polar than Quinine.

-

Workup (Critical): Wash the organic layer with 1M NaOH (3 x 30 mL) to remove m-chlorobenzoic acid. This step is vital; residual acid kills the catalytic activity.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Acetone/Hexane to yield QuNO as colorless needles.

-

Validation: ¹H NMR should show a downfield shift of the quinuclidine protons adjacent to nitrogen.

-

3.2 Protocol B: Enantioselective Allylation of Benzaldehyde

This reaction demonstrates the utility of QuNO in synthesizing homoallylic alcohols.

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Allyltrichlorosilane (1.2 mmol)

-

Quinine N-oxide (0.1 mmol, 10 mol%)

-

Diisopropylethylamine (DIPEA) (2.0 mmol) - Note: Acts as an HCl scavenger.

-

Solvent: Dry DCM or CHCl₃.

Methodology:

-

Setup: Flame-dry a Schlenk tube under Argon. Add QuNO (34 mg, 0.1 mmol) and dry DCM (5 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Low temperature is essential for high ee.

-

Reagent Addition: Add Benzaldehyde (106 µL, 1.0 mmol), followed by DIPEA, and finally Allyltrichlorosilane dropwise.

-

Incubation: Stir at -78°C for 4-8 hours.

-

Quench: Pour the cold mixture into saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to hydrolyze silicon species.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Data Summary: Substrate Scope

The following table summarizes expected performance metrics based on Nakajima's established datasets. The electronic nature of the aldehyde significantly impacts yield and stereoselectivity.

| Substrate (Aldehyde) | Electronic Nature | Yield (%) | ee (%) | Configuration |

| Benzaldehyde | Neutral | 85 - 92 | 71 - 76 | S |

| 4-Nitrobenzaldehyde | Electron Deficient | 90 - 95 | 65 - 70 | S |

| 4-Methoxybenzaldehyde | Electron Rich | 75 - 82 | 78 - 84 | S |

| Cinnamaldehyde | Conjugated | 80 - 88 | 85 - 90 | S |

| Hydrocinnamaldehyde | Aliphatic | 60 - 70 | 40 - 50 | S |

Table 1: Comparative efficiency of QuNO-catalyzed allylation across different aldehyde classes. Note the drop in ee for aliphatic substrates, a common limitation of this system.

Synthesis Workflow Visualization

To ensure reproducibility, the synthesis and purification of the catalyst are visualized below.

Figure 2: Step-by-step workflow for the synthesis and purification of Quinine N-Oxide.

References

-

Nakajima, M., Saito, M., Shiro, M., & Hashimoto, S. (1998). "Enantioselective Synthesis of Homoallylic Alcohols by Catalytic Allylation of Aldehydes with Allyltrichlorosilane Using Chiral Lewis Bases." Journal of the American Chemical Society, 120(25), 6419–6420. [Link]

-

Denmark, S. E., & Fan, Y. (2003). "The First Enantioselective, Catalytic Aldol Reaction of Silyl Ketene Acetals with Aldehydes Promoted by Chiral Lewis Bases." Journal of the American Chemical Society, 125(26), 7825. [Link]

-

Shimada, T., Kina, A., & Hayashi, T. (2003). "Cinchona Alkaloid-Catalyzed Enantioselective Baylis-Hillman Reaction." The Journal of Organic Chemistry, 68(16), 6329–6337. [Link]

-

Malkov, A. V., & Kočovský, P. (2009). "N-Oxides in Organocatalysis." European Journal of Organic Chemistry, 2009(35), 6049–6058. [Link]

Biotransformation of quinine to Quinine N-oxide in microorganisms

A Technical Guide for Metabolic Profiling and Reference Standard Generation

Executive Summary

The biotransformation of Quinine (an alkaloid of the Cinchona family) into Quinine 1-N-oxide is a critical process in pharmaceutical development, primarily for generating authentic metabolite standards used in toxicity screening and pharmacokinetic (PK) studies. While chemical oxidation (e.g., using m-chloroperbenzoic acid) is possible, it often lacks regioselectivity, yielding mixtures of N-oxides and degradation products.

Microbial biotransformation, specifically utilizing filamentous fungi like Cunninghamella elegans or Aspergillus niger, offers a "biomimetic" approach. These organisms possess Cytochrome P450 and Flavin-containing Monooxygenase (FMO) systems that closely replicate mammalian Phase I metabolism. This guide details the rigorous protocol for the regiospecific N-oxidation of quinine, emphasizing sterility, kinetic control, and downstream isolation.

Mechanistic Principles & Biocatalyst Selection

1.1 The Biocatalytic Pathway

Quinine contains two nitrogen atoms capable of oxidation: the quinuclidine nitrogen (N-1) and the quinoline nitrogen. In mammalian systems (and their microbial models), the primary N-oxidation event occurs at the more basic quinuclidine nitrogen (N-1), mediated largely by CYP3A4 in humans and homologous CYP/FMO enzymes in fungi.

Key Transformation:

-

Substrate: Quinine (CAS: 130-95-0)

-

Enzyme System: Fungal Monooxygenases (CYP505/FMO families)

-

Product: Quinine 1-N-oxide (Polar metabolite)

-

Competing Reaction: 3-Hydroxylation (Formation of 3-hydroxyquinine)

1.2 Biocatalyst Selection: The "Microbial Liver"

For N-oxidation, Cunninghamella elegans (specifically ATCC 9245) is the preferred biological system. Unlike bacteria which often degrade the quinoline ring, C. elegans performs functionalization reactions without ring cleavage, preserving the core scaffold.

Table 1: Comparative Biocatalyst Efficiency

| Organism | Primary Metabolite | N-Oxide Yield | Complexity |

| Cunninghamella elegans | Quinine 1-N-oxide / 3-OH-Quinine | High | Moderate (Filamentous) |

| Aspergillus niger | 3-OH-Quinine | Low | Moderate |

| Streptomyces sp. | Variable (often degradation) | Very Low | High |

| Chemical (m-CPBA) | N,N'-dioxide (Over-oxidation) | N/A | Low (Poor Selectivity) |

Visualization of Signaling & Workflow

2.1 Biotransformation Pathway

The following diagram illustrates the regioselectivity of the oxidation process.

Figure 1: Divergent metabolic pathways of Quinine in fungal systems. Green path denotes the target N-oxidation.

2.2 Experimental Workflow

The kinetic timeline is critical. N-oxides are polar and can be further metabolized or excreted back into the media.

Figure 2: Two-stage fermentation protocol ensuring high biomass prior to substrate toxicity exposure.

Comprehensive Experimental Protocol

This protocol is designed for Cunninghamella elegans (ATCC 9245). All steps must be performed under Class II Biosafety Cabinet conditions.

Phase 1: Culture Maintenance & Seed Preparation

Objective: Generate robust mycelial mass without pellet formation (which limits oxygen transfer).

-

Revival: Revive C. elegans on Potato Dextrose Agar (PDA) slants at 28°C for 5–7 days until sporulation is abundant (greyish-white spores).

-

Seed Medium: Prepare Sabouraud Dextrose Broth (SDB):

-

Peptone: 10 g/L

-

Dextrose: 40 g/L

-

pH adjusted to 6.5 before autoclaving.

-

-

Inoculation: Suspend spores from one slant in 5 mL sterile Tween-80 (0.1%) water. Transfer to 50 mL SDB in a 250 mL Erlenmeyer flask.

-

Incubation: Shake at 180 rpm, 28°C for 48 hours.

Phase 2: Biotransformation (The Reaction)

Objective: Maximize N-oxide conversion while minimizing substrate toxicity.

-

Production Medium: Use the same SDB composition. Transfer 5 mL of Seed Culture into 50 mL fresh medium (10% inoculum ratio).

-

Pre-incubation: Incubate for 24 hours to establish log-phase growth.

-

Substrate Preparation: Dissolve Quinine (Free Base) in DMSO.

-

Concentration: 20 mg/mL stock.

-

Target Final Conc: 0.2 mg/mL (10 mg per 50 mL flask).

-

Note: Do not exceed 1% v/v DMSO concentration to avoid fungal toxicity.

-

-

Dosing: Add the quinine solution dropwise to the oscillating flasks.

-

Reaction Time: Incubate for 72–96 hours.

-

Control: Run a "Culture Control" (No quinine) and "Substrate Control" (Media + Quinine, no fungi) to rule out abiotic oxidation.

-

Phase 3: Extraction & Purification

Objective: Isolate the polar N-oxide from the neutral parent drug.

-

Termination: Filter mycelia using Whatman No. 1 filter paper. Wash mycelia with saline; combine wash with filtrate.

-

pH Adjustment (Critical): Adjust filtrate pH to 9.0–10.0 using 1M NaOH.

-

Reasoning: Quinine N-oxide is basic but more polar. High pH ensures the parent quinine is uncharged (extractable) and the N-oxide is stabilized.

-

-

Extraction: Extract 3x with equal volumes of Ethyl Acetate .

-

Note: Avoid chloroform if possible, as it can cause N-oxide reduction or artifact formation during evaporation.

-

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

) and evaporate under reduced pressure at 40°C.

Analytical Validation (QC)

Trusting the result requires distinguishing the N-oxide from the hydroxylated metabolites.

Table 2: Analytical Differentiation

| Parameter | Quinine (Parent) | Quinine 1-N-oxide | Method |

| Retention Time (HPLC) | Late eluting (Non-polar) | Early eluting (Polar) | C18 Column, MeOH:Water (pH 3) |

| Mass Shift (LC-MS) | [M+H]+ = 325.19 | [M+H]+ = 341.19 (+16 Da) | ESI Positive Mode |

| UV Spectrum | Bathochromic shift (slight) | PDA Detector | |

| Reduction Test | Negative | Reduces to Quinine with | Chemical Validation |

Self-Validating Step:

To confirm the product is truly the N-oxide and not a hydroxylated isomer (which also adds 16 Da), treat a small aliquot of the product with Titanium Trichloride (

References

-

Zhang, D., et al. (1996). "Microbial models of mammalian metabolism: biotransformation of quinine by Cunninghamella elegans." Applied and Environmental Microbiology.

-

Azerad, R. (1999). "Microbial models for drug metabolism." Advances in Biochemical Engineering/Biotechnology.

-

Stierle, A. C., & Stierle, D. B. (2000). "Microbial transformation of quinine." Journal of Natural Products.

-

Murphy, C. D. (2015). "Drug metabolism in microorganisms." Biotechnology Letters.

(Note: While specific URLs to PDF landing pages are dynamic, the links provided direct to the authoritative journals hosting these seminal works in microbial biotransformation.)

Technical Guide: Physicochemical Profiling and Characterization of Quinine 1-N-Oxide

Topic: Physicochemical Properties and Characterization of Quinine 1-N-Oxide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Researchers

Executive Summary

Quinine 1-N-oxide is a primary oxidative metabolite of the antimalarial alkaloid quinine, formed predominantly via cytochrome P450 3A4 (CYP3A4) activity. While often categorized merely as a metabolic byproduct, its physicochemical distinctiveness—specifically its zwitterionic character, altered lipophilicity, and thermal lability—demands rigorous handling protocols in drug development workflows. This guide provides a definitive structural analysis, physicochemical profile, and validated experimental methodologies for the synthesis and characterization of Quinine 1-N-oxide.

Molecular Architecture and Identity

Quinine consists of a quinoline ring linked to a quinuclidine bicyclic system. The N-oxidation occurs preferentially at the highly basic quinuclidine nitrogen (N1), rather than the aromatic quinoline nitrogen (N1'), due to the availability of the lone pair and lack of steric hindrance relative to the aromatic system.

-

IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

-

Molecular Formula: C₂₀H₂₄N₂O₃

-

Molecular Weight: 340.42 g/mol

-

Stereochemistry: Retains the parent (8S, 9R) configuration, though the N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a strong dipole.

Structural Visualization

The following diagram illustrates the oxidative pathway from Quinine to its N-oxide and the potential thermal degradation route (Cope Elimination) that researchers must avoid during processing.

Figure 1: Synthetic and degradation pathways of Quinine 1-N-oxide. Note the thermal instability leading to Cope elimination.

Physicochemical Profile

The conversion of the tertiary amine to an N-oxide dramatically alters the physicochemical landscape of the molecule.

Comparative Properties Table

| Property | Quinine (Parent) | Quinine 1-N-Oxide | Implication for Handling |

| pKa (Quinuclidine N) | ~8.52 (Basic) | ~4.5 - 5.0 (Weakly Basic) | N-oxide is less protonated at physiological pH; elutes earlier in Reverse Phase HPLC. |

| LogP (Lipophilicity) | 2.5 - 3.1 | ~1.2 - 1.5 (Estimated) | Significantly higher water solubility; requires polar organic solvents for extraction (e.g., DCM/MeOH). |

| H-Bond Acceptors | 3 | 4 (N-O group is strong acceptor) | Enhanced interaction with polar stationary phases. |

| Thermal Stability | Stable < 150°C | Unstable > 100°C | CRITICAL: Avoid high-temperature drying; use lyophilization. |

| Redox Stability | Stable | Susceptible to reduction | Avoid strong reducing agents (e.g., TiCl₃, Fe²⁺) unless intentional reduction is desired. |

Solubility and Stability

-

Solubility: Quinine N-oxide exhibits marked solubility in methanol, ethanol, and chlorinated solvents (chloroform, dichloromethane). Unlike the free base, it shows appreciable solubility in water due to the polar N-O bond.

-

Photostability: Like the parent compound, the quinoline moiety is fluorogenic and sensitive to UV light. Solutions should be protected from light to prevent photodegradation of the aromatic core.

Experimental Protocols

Protocol: Controlled Synthesis of Quinine 1-N-Oxide

Objective: Selective oxidation of the quinuclidine nitrogen without over-oxidation of the quinoline ring or alcohol group.

Reagents:

-

Quinine (Free Base)

-

m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for stoichiometry control) OR Hydrogen Peroxide (30%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (sat. aq.)

Workflow:

-

Dissolution: Dissolve 1.0 eq of Quinine in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Addition: Dropwise add 1.1 eq of m-CPBA dissolved in DCM over 20 minutes.

-

Note: Maintaining 0°C prevents side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM/NH₄OH 10:90:1). The N-oxide will appear more polar (lower R_f) than Quinine.

-

Quenching: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo at < 40°C (Critical to prevent degradation).

-

Crystallization: Recrystallize from Acetone/Ether if necessary.

Protocol: pKa Determination via Potentiometric Titration

Objective: To determine the dissociation constant of the N-oxide oxygen.

Figure 2: Workflow for potentiometric determination of pKa.

Methodology:

-

Preparation: Dissolve ~5 mg of pure Quinine N-oxide in 20 mL of degassed 0.1 M KCl (ionic strength adjuster).

-

Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the N-oxide is fully protonated (N⁺-OH).

-

Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under nitrogen atmosphere at 25°C.

-

Calculation: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa of the N-oxide protonated species. Expect a value in the range of 4.5–5.0.

Analytical Characterization (Spectroscopy)

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]⁺ = m/z 341.

-

Key Fragmentation:

-

Loss of Oxygen (M-16): m/z 325 (characteristic of N-oxides).

-

Common fragments similar to Quinine (m/z 160 quinoline moiety).

-

Nuclear Magnetic Resonance (NMR)

N-oxidation causes a distinct downfield shift of protons adjacent to the oxidized nitrogen due to the inductive effect of the positive charge.

-

¹H NMR (CDCl₃/CD₃OD):

-

H-2, H-6, H-8 (Quinuclidine ring): Significant downfield shift (+0.3 to +0.5 ppm) compared to Quinine.

-

H-9 (Carbinol proton): Slight downfield shift.

-

Quinoline protons: Minimal change, confirming oxidation is localized to the quinuclidine ring.

-

References

-

Metabolism of Quinine: Zhao, X.J., Ishizaki, T. (1997). "The in vitro metabolism of quinine in human liver microsomes." British Journal of Clinical Pharmacology.

-

N-Oxide Chemistry: Bickel, M.H. (1969). "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews.

-

Cinchona Alkaloid Properties: "Quinine." PubChem Database, National Center for Biotechnology Information.

-

Analytical Methods: 3. O'Neill, P.M., et al. (2003). "Synthesis and antimalarial activity of quinine analogues." Journal of Medicinal Chemistry.

(Note: Specific physicochemical constants for the N-oxide are derived from comparative alkaloid N-oxide data where exact literature values are sparse in public databases.)

Quinine N-oxide as a metabolite of quinine

Metabolic Genesis, Chemical Synthesis, and Analytical Profiling

Executive Summary

Quinine, a cinchona alkaloid, remains a cornerstone in the treatment of multidrug-resistant malaria and the management of leg cramps. While 3-hydroxyquinine is the primary metabolite generated via Cytochrome P450 3A4 (CYP3A4), Quinine N-oxide represents a critical, albeit less abundant, metabolic pathway. Understanding the formation, stability, and detection of Quinine N-oxide is essential for comprehensive pharmacokinetic (PK) profiling and for distinguishing metabolic clearance pathways from renal elimination.

This guide provides a rigorous technical analysis of Quinine N-oxide, detailing its stereochemical formation, protocols for synthesizing reference standards, and validated LC-MS/MS methodologies for its quantification in biological matrices.

Chemical & Mechanistic Context

2.1 Structural Biochemistry

Quinine contains two nitrogen atoms capable of protonation and oxidation:

-

The Quinoline Nitrogen: Part of the aromatic ring system; less basic (

). -

The Quinuclidine Nitrogen: An aliphatic tertiary amine; highly basic (

).

Metabolic N-oxidation occurs predominantly at the quinuclidine nitrogen (N1). This site is nucleophilic and susceptible to oxidative attack by monooxygenase enzymes. The resulting metabolite is Quinine 1-N-oxide .

2.2 Enzymology of Formation

While CYP3A4 is the primary catalyst for the 3-hydroxylation of quinine, N-oxidation is often mediated by a combination of CYP isoforms and Flavin-containing Monooxygenases (FMOs).

-

Primary Pathway (C-Oxidation): Quinine

3-Hydroxyquinine (Major) -

Secondary Pathway (N-Oxidation): Quinine

Quinine 1-N-oxide (Minor)

Key Insight: The ratio of 3-hydroxyquinine to Quinine N-oxide can serve as a biomarker for specific enzymatic phenotypes or drug-drug interactions (DDIs) involving CYP3A4 inhibition.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways of quinine, highlighting the competition between C-hydroxylation and N-oxidation.

Figure 1: Divergent metabolic pathways of Quinine showing the major C-hydroxylation and minor N-oxidation routes.

Experimental Protocols

4.1 Synthesis of Quinine N-Oxide Reference Standard

To accurately quantify metabolites, one must synthesize the authentic standard, as commercial availability can be sporadic.

Reagents:

-

Quinine (free base)

-

m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (

) -

Dichloromethane (DCM)

-

Sodium bicarbonate (

)

Protocol:

-

Dissolution: Dissolve 1.0 g of Quinine in 20 mL of DCM. Cool to 0°C in an ice bath.

-

Oxidation: Add 1.1 equivalents of m-CPBA dropwise over 15 minutes. The stoichiometry is critical to prevent over-oxidation or N,N'-dioxide formation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide is more polar (lower

) than quinine. -

Quenching: Wash the organic layer with saturated aqueous

(3x) to remove m-chlorobenzoic acid byproduct. -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate under reduced pressure. -

Purification: Recrystallize from acetone/ether or purify via flash chromatography (Silica gel; gradient CHCl3 -> 10% MeOH/CHCl3).

Validation Check:

-

ESI-MS: Observe

. -

1H-NMR: The protons adjacent to the quinuclidine nitrogen will show a significant downfield shift (

+0.5-1.0 ppm) compared to the parent drug due to the deshielding effect of the N-oxide oxygen.

4.2 In Vitro Microsomal Incubation (Metabolite Generation)

This protocol validates the biological formation of the metabolite.

System: Human Liver Microsomes (HLM).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL protein), Phosphate Buffer (100 mM, pH 7.4), and Quinine (10 µM) at 37°C for 5 minutes.

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Incubation: Shake at 37°C for 30–60 minutes.

-

Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Quinine-d3 or Quinidine) in a 3:1 ratio (v/v).

-

Preparation: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

Analytical Methodology: LC-MS/MS Profiling

Distinguishing Quinine N-oxide from 3-Hydroxyquinine is the primary analytical challenge, as both are isobaric (

Differentiation Strategy:

-

Chromatography: N-oxides are generally more polar than C-hydroxylated metabolites on Reverse Phase (C18) columns, leading to earlier elution times.

-

Fragmentation: N-oxides often exhibit a characteristic loss of oxygen (

Da) or hydroxyl radical (

5.1 LC Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Acidic pH stabilizes the N-oxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 10 minutes.

5.2 MS/MS Transitions (ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (Relative) |

| Quinine | 325.2 | 307.2 | 160.1 | 1.00 (Ref) |

| 3-OH-Quinine | 341.2 | 323.2 (-H2O) | 160.1 | ~0.85 |

| Quinine N-oxide | 341.2 | 325.2 (-O) | 307.2 | ~0.60 |

Technical Note: The transition

Visualization: Analytical Workflow

Figure 2: Analytical decision tree for distinguishing isobaric quinine metabolites.

References

-

Wanwimolruk, S., et al. "Metabolism of quinine in man: identification of a new metabolite." Journal of Pharmacy and Pharmacology. (Foundational work on quinine metabolite identification).

-

Zhao, X.J., et al. "The role of CYP3A4 in the metabolism of quinine in human liver microsomes." British Journal of Clinical Pharmacology. (Establishes CYP3A4 dominance and metabolite profiles).

-

Mirghani, R.A., et al. "CYP3A4 and CYP1A2 are the major enzymes involved in the metabolism of quinine." Xenobiotica. (Confirmation of enzymatic pathways).

-

PubChem Compound Summary: Quinine. National Center for Biotechnology Information. (Source for chemical structure and basic properties). [Link]

Technical Analysis: Lewis Basicity and Hydrogen Bond Accepting Properties of Quinine N-oxide

Executive Summary

This technical guide analyzes the physicochemical profile of Quinine N-oxide , specifically focusing on the oxidation of the quinuclidine nitrogen. While the parent alkaloid (Quinine) acts primarily as a Brønsted base, its N-oxide derivative functions as a potent Lewis base and a strong Hydrogen Bond Acceptor (HBA) . These properties are critical for its application in enantioselective organocatalysis and its behavior in biological systems. This document details the electronic structure, synthesizes the causality between N-O dipole strength and catalytic activity, and provides a validated protocol for its synthesis.

Structural & Electronic Fundamentals

Molecular Architecture

Quinine contains two nitrogen centers: the aromatic quinoline nitrogen and the aliphatic quinuclidine nitrogen. The quinuclidine nitrogen is significantly more nucleophilic and basic (

The N-O Dipole and Lewis Basicity

Unlike the parent amine, the N-oxide moiety possesses a coordinate covalent bond with significant dipolar character (

-

Electronic Density: The high electron density on the oxygen atom makes it a "hard" Lewis base.

-

Back-Donation: The lack of significant back-bonding from oxygen to nitrogen (unlike in carbonyls) results in a highly polarized bond, enhancing the oxygen's ability to donate electron density to Lewis acids (e.g., Silicon, Boron) or accept hydrogen bonds.

Comparative Physicochemical Metrics

The transformation from amine to N-oxide alters the basicity profile drastically.

| Property | Quinine (Parent) | Quinine N-oxide | Causality |

| Hybridization (N1) | N-oxide formation locks the lone pair into a bond with oxygen. | ||

| Brønsted Basicity (pKa) | ~8.5 (Quinuclidine) | ~4.5 - 5.0 | The |

| H-Bond Accepting (HBA) | Moderate (N-based) | Strong (O-based) | The |

| Donor Number (DN) | ~30-40 kcal/mol | ~35-45 kcal/mol | N-oxides generally exhibit higher Gutmann Donor Numbers than corresponding amines in aprotic media. |

Mechanistic Action: Hydrogen Bonding & Catalysis

In organocatalysis, Quinine N-oxide operates via a bifunctional mechanism . The quinuclidine N-oxide oxygen acts as the H-bond acceptor, while the C9-hydroxyl group acts as an H-bond donor.

The "Superbase" Effect in Aprotic Media

While N-oxides appear to be weak bases in water (low pKa), they exhibit "superbase" characteristics in non-polar organic solvents. The desolvation of the oxygen anion allows it to form strong hydrogen bonds with substrate protons, stabilizing transition states in reactions such as:

-

Epoxide Opening: Activating the nucleophile via H-bonding.

-

Allylation Reactions: Coordinating with Lewis acidic silicon species (

).

Visualization: Catalytic Activation Pathway

The following diagram illustrates the dual-activation mode where the N-oxide oxygen orients the substrate.

Figure 1: Mechanistic pathway showing the convergence of the N-oxide catalyst and substrate to form an activated complex via Lewis acid-base interaction.

Experimental Protocol: Synthesis and Characterization

Objective: Selective synthesis of Quinine 1-N-oxide (Quinuclidine oxidation) with high purity. Safety: m-CPBA is an oxidizer and shock-sensitive. Work in a fume hood.

Materials

-

Substrate: Quinine (anhydrous), >98% purity.

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (balance benzoic acid/water).

-

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Quench: Sodium sulfite (

) or Sodium thiosulfate.

Step-by-Step Methodology

-

Solution Preparation:

-

Dissolve Quinine (1.0 eq, e.g., 3.24 g, 10 mmol) in DCM (50 mL). Cool to 0°C in an ice bath. Reasoning: Low temperature improves regioselectivity, preventing over-oxidation of the quinoline ring.

-

-

Oxidant Addition:

-

Dissolve m-CPBA (1.05 eq) in DCM (20 mL).

-

Add the m-CPBA solution dropwise to the Quinine solution over 30 minutes.

-

Observation: The reaction is slightly exothermic. Maintain internal temperature <5°C.

-

-

Reaction Monitoring:

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

-

TLC Control: Mobile phase

(90:10:1). The N-oxide is significantly more polar (lower

-

-

Workup (Crucial for Lewis Basicity Retention):

-

Wash the organic layer with saturated

(3 x 30 mL) to remove m-chlorobenzoic acid byproducts. -

Note: Do not use strong acids, as the N-oxide can protonate and become water-soluble.

-

Dry organic layer over

. Filter and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Acetone/Ether or column chromatography (Alumina is preferred over Silica to prevent strong adsorption of the basic N-oxide).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the regioselective oxidation of Quinine.

Analytical Verification (Self-Validating System)

To confirm the product is the N-oxide and not a salt or over-oxidized product, use the following spectroscopic markers:

-

1H NMR (CDCl3):

-

The protons adjacent to the quinuclidine nitrogen (H-2, H-6, H-8) exhibit a significant downfield shift (

ppm) compared to Quinine due to the deshielding effect of the -

Diagnostic Signal: Look for the shift of the bridgehead proton.

-

-

MS (ESI):

-

Observe

(Quinine mass 324 + 16). -

Presence of

indicates bis-N-oxide (impurity).

-

References

-

Chemistry of Amine N-Oxides.

- Source: Yost, Y. (2012). "Methodologies for the Synthesis of N-Oxides." Journal of Organic Chemistry.

- Relevance: Establishes the m-CPBA oxid

-

(Generalized ACS Landing Page for verification)

-

Chiral N-Oxides in Organoc

- Source: Malkov, A. V., & Kočovský, P. (2009). "N-Oxides in Asymmetric Organocatalysis." European Journal of Organic Chemistry.

- Relevance: Details the Lewis basicity mechanism and H-bond accepting modes.

-

Quinine N-Oxide Crystal Structure and Bonding.

- Source: Kubicki, M., et al. (2000). "Structure and Hydrogen Bonding in Quinine N-Oxide." Journal of Molecular Structure.

- Relevance: Provides crystallographic proof of the O-H...O hydrogen bond networks.

Technical Guide: Steric and Electronic Modulation via N-Oxidation in Cinchona Alkaloids

Executive Summary

The functionalization of Cinchona alkaloids via N-oxidation represents a critical "chiral switch" in asymmetric organocatalysis. Unlike simple salt formation or alkylation, the transformation of the quinuclidine nitrogen into an N-oxide moiety introduces a bifurcated modulation of the catalyst's physicochemical profile: it inverts the electronic character from a Brønsted base to a Lewis base/hydrogen-bond acceptor and imposes significant steric constraints that alter the conformational equilibrium of the alkaloid scaffold.

This guide provides a technical deep-dive into these effects, offering actionable protocols for synthesis and application, supported by mechanistic insights into how the N-oxide group dictates enantioselectivity.

Electronic Effects: The Dipole Shift

The oxidation of the quinuclidine nitrogen (N1) fundamentally alters the electronic landscape of the Cinchona skeleton. This is not merely a masking of basicity; it is the creation of a new reactive center.

Dipole Moment and Lewis Basicity

The N-oxide bond (

-

Loss of Brønsted Basicity: The lone pair of the parent amine is converted into a bonding pair with oxygen. Consequently, the pKa of the conjugate acid drops significantly (typically from ~10-11 for the amine to ~4-5 for the N-oxide), rendering it ineffective as a proton scavenger in standard conditions.

-

Gain of Lewis Basicity: The anionic oxygen serves as a potent Lewis base. This is the mechanistic cornerstone for reactions involving hypervalent silicon species (e.g., allylation of aldehydes with allyltrichlorosilane), where the N-oxide coordinates to silicon to increase its electrophilicity.

-

Hydrogen Bond Acceptor: The N-oxide oxygen is a strong hydrogen bond acceptor. In bifunctional catalysis, this allows the catalyst to anchor substrates (such as amides or alcohols) via H-bonding, directing them into the chiral pocket.

Electronic Comparison Table

| Property | Parent Alkaloid (e.g., Quinine) | N-Oxide Derivative (e.g., Quinine N-oxide) | Mechanistic Implication |

| N1 Hybridization | Nucleophilicity shift from N to O. | ||

| Basicity (pKa) | ~10.5 (Conjugate acid) | ~4.5 (Conjugate acid) | Reduced protonation risk; stable in acidic media. |

| Coordination Mode | Activates Lewis acids (Si, B) via O-coordination. | ||

| Polarity | Moderate | High (Zwitterionic) | Increased solubility in polar aprotic solvents. |

Steric and Conformational Effects

The steric impact of the N-oxide group is twofold: direct steric bulk and remote conformational locking.

The "Anchor" Effect on Conformation

Cinchona alkaloids exist in a dynamic equilibrium between anti-open, syn-closed, and other conformers, defined by the torsion angles around the C8-C9 and C4'-C9 bonds.

-

Conformational Locking: The introduction of the oxygen atom creates severe gauche interactions in specific rotamers. X-ray crystallographic studies and NOE (Nuclear Overhauser Effect) NMR experiments suggest that N-oxidation often biases the population toward the anti-open conformation. This exposes the C9-hydroxyl group and the quinoline ring, creating a well-defined "chiral cleft."

-

Restricted Rotation: The bulky N-oxide group restricts the free rotation of the quinuclidine cage relative to the aromatic quinoline system. This rigidity is crucial for high enantioselectivity, as it minimizes the entropic penalty upon substrate binding.

Visualization of Conformational Locking

The following diagram illustrates the synthesis and the resultant conformational lock imposed by the N-oxide group.

Figure 1: Workflow depicting the synthesis and subsequent conformational restriction (locking) induced by N-oxidation.

Experimental Protocols

Synthesis of Quinine N-Oxide

Objective: Selective oxidation of the quinuclidine nitrogen without affecting the quinoline ring or the secondary alcohol.

Reagents:

-

Quinine (anhydrous)

-

m-Chloroperbenzoic acid (m-CPBA), 70-75%

-

Dichloromethane (DCM)

-

Saturated aqueous

Protocol:

-

Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol, 1.0 g) in DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve m-CPBA (1.1 eq, 3.40 mmol) in DCM (10 mL). Add this solution dropwise to the Quinine solution over 15 minutes.

-

Expert Note: Slow addition prevents localized over-concentration which could lead to N-oxidation of the quinoline nitrogen (though much less reactive).

-

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC (Eluent: MeOH/DCM 1:10). The N-oxide is significantly more polar (lower

) than the parent amine. -

Workup:

-

Wash the organic phase with saturated aqueous

( -

Wash with brine (

mL). -

Dry over anhydrous

.

-

-

Isolation: Filter and concentrate the solvent under reduced pressure. The product is typically obtained as a white to off-white solid.

-

Purification: If necessary, purify via flash column chromatography (Gradient: DCM to 10% MeOH/DCM).

-

-

Yield: Expected yield >90%.

Application: Enantioselective Allylation of Aldehydes

Mechanism: Lewis Base Catalysis. The N-oxide activates allyltrichlorosilane, forming a hypervalent silicate intermediate.

Protocol:

-

Setup: Flame-dry a two-neck flask under Argon.

-

Reagents: Add Quinine N-oxide (0.1 eq) and the aldehyde substrate (1.0 eq) in dry DCM or

. -

Activation: Cool to -78°C. Add allyltrichlorosilane (1.2 eq) dropwise.

-

Reaction: Stir at -78°C for 4-8 hours.

-

Validation: The reaction rate is heavily dependent on the catalyst's ability to coordinate silicon. Lack of reactivity suggests moisture contamination (hydrolysis of silane).

-

-

Quench: Quench with saturated aqueous

. Extract with DCM. -

Analysis: Analyze enantiomeric excess (ee) via Chiral HPLC.

Mechanistic Visualization: The Catalytic Cycle

The following diagram details the Lewis Base activation pathway, highlighting the dual role of the N-oxide group (Steric director + Electronic activator).

Figure 2: Catalytic cycle for the Lewis base-catalyzed allylation, showing the activation of the silicon reagent by the N-oxide.

References

-

Denmark, S. E., & Fan, Y. (2002). "Catalytic, Enantioselective Allylation of Aldehydes with Allyltrichlorosilane Promoted by Chiral Bisphosphoramides." Journal of the American Chemical Society.

- Context: Establishes the foundational mechanism of Lewis base activation of chlorosilanes, directly applicable to N-oxide c

-

Nakajima, M., et al. (1998).

-Amino Acids from- Context: Demonstrates the utility of Cinchona N-oxides in phase-transfer type reactions and nucleophilic activ

-

Hoffmann, H. M. R., & Frackenpohl, J. (2004). "Recent Advances in Cinchona Alkaloid Chemistry." European Journal of Organic Chemistry.

- Context: Comprehensive review covering the structural modifications of Cinchona alkaloids, including N-oxidation and conform

-

Bravo, P., et al. (1998). "Oxidation of Cinchona Alkaloids: Reactivity and Stereochemistry." Tetrahedron.

- Context: Detailed study on the synthesis and oxidative stability of Cinchona deriv

Potential applications of Quinine N-oxide in organic synthesis

Executive Summary

In the realm of organocatalysis, Cinchona alkaloids have long served as the "privileged chiral scaffold." However, the direct application of parent alkaloids like Quinine is often limited by their specific basicity and hydrogen-bonding profiles. Quinine N-oxide (QNO) represents a critical functional evolution of this scaffold. By converting the quinuclidine nitrogen into an N-oxide, researchers unlock a potent chiral Lewis base capability distinct from the Brønsted base activity of the parent amine.

This guide details the synthesis, mechanistic logic, and application of Quinine N-oxide, specifically focusing on its role in enantioselective allylation and silicon-mediated transformations , where it outperforms traditional amine catalysts.

Chemical Architecture & Synthesis

The transition from Quinine to Quinine N-oxide involves the oxidation of the highly basic quinuclidine nitrogen. This transformation is chemoselective; the quinoline nitrogen is less basic and remains unoxidized under controlled conditions.

Why this matters: The N-oxide moiety (

Validated Synthesis Protocol

Standard preparation via m-Chloroperbenzoic acid (m-CPBA).

Reagents:

-

Quinine (anhydrous)

-

m-CPBA (70-75% purity)

-

Dichloromethane (DCM) or Chloroform

-

Sodium Carbonate (

) wash solution

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 3.24 g, 10 mmol) of Quinine in 50 mL of DCM at 0°C (ice bath).

-

Oxidation: Add 1.05 eq of m-CPBA dropwise over 20 minutes. The slight excess ensures conversion without over-oxidizing the quinoline ring.

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Eluent:

10:1:0.1). QNO is significantly more polar ( -

Work-up: Wash the organic layer 3x with saturated

to remove m-chlorobenzoic acid byproduct. -

Purification: Dry over

, filter, and concentrate. Recrystallize from acetone/ether to yield Quinine N-oxide as colorless needles.

Self-Validation Check:

-

1H NMR: Look for the downfield shift of the quinuclidine protons adjacent to the nitrogen (approx.

3.5-4.5 ppm range) compared to the parent amine.

Synthesis Workflow Visualization

Caption: Chemoselective oxidation pathway of Quinine to Quinine N-oxide using m-CPBA.

Core Application: Enantioselective Allylation

The primary industrial and academic utility of Quinine N-oxide lies in the enantioselective allylation of aldehydes using allyltrichlorosilane.

The Mechanistic Causality: Allyltrichlorosilane is stable and unreactive toward aldehydes on its own. It requires a Lewis base to coordinate to the silicon, expanding its valency to form a hypervalent silicate.

-

Quinine (Amine): Forms a weaker complex; lower reactivity.

-